molecular formula C12H20 B14740436 1-Butyl-3-ethylcyclohexa-1,3-diene CAS No. 6301-51-5

1-Butyl-3-ethylcyclohexa-1,3-diene

Cat. No.: B14740436
CAS No.: 6301-51-5
M. Wt: 164.29 g/mol
InChI Key: UFNYAMNPYFFIJB-UHFFFAOYSA-N
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Description

Significance of Cyclic Dienes as Versatile Synthetic Intermediates and Building Blocks

Substituted cyclohexa-1,3-dienes are a class of organic compounds that hold a significant position in modern synthetic organic chemistry. These cyclic dienes are characterized by a six-membered ring containing two conjugated double bonds, with various substituent groups attached to the ring. Their importance stems from their role as versatile synthetic intermediates and building blocks for the construction of more complex molecular architectures. nih.gov

The conjugated diene system within the cyclohexadiene ring is the key to its reactivity and synthetic utility. This arrangement of alternating double and single bonds allows for a wide range of chemical transformations. One of the most powerful and well-known reactions involving cyclohexa-1,3-dienes is the Diels-Alder reaction. nih.govlibretexts.org This pericyclic reaction, a type of [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a substituted cyclohexene (B86901). libretexts.orgmasterorganicchemistry.com The Diels-Alder reaction is exceptionally useful because it forms two new carbon-carbon bonds and a six-membered ring in a single, often highly stereospecific, step. libretexts.org This makes it a cornerstone in the synthesis of natural products and other complex organic molecules.

Beyond the Diels-Alder reaction, substituted cyclohexa-1,3-dienes can participate in a variety of other transformations, including electrophilic additions, radical additions, and organometallic reactions. wikipedia.orglibretexts.org The presence of alkyl or other substituents on the diene ring can influence the regioselectivity and stereoselectivity of these reactions, providing a means to control the outcome of the synthesis. The substituents can also be chosen to be functional groups that can be further modified in subsequent synthetic steps.

The ability to synthesize a wide array of substituted cyclohexa-1,3-dienes allows chemists to tailor the starting material to the specific needs of a synthetic target. The inherent reactivity of the diene system, coupled with the influence of the substituents, makes this class of compounds an invaluable tool in the arsenal (B13267) of the synthetic organic chemist.

Overview of 1-Butyl-3-ethylcyclohexa-1,3-diene within the Class of Substituted Cyclohexa-1,3-dienes

This compound is a specific member of the substituted cyclohexa-1,3-diene family. As its name implies, it consists of a cyclohexa-1,3-diene core with a butyl group attached at the 1-position and an ethyl group at the 3-position. The presence of these two different alkyl substituents makes it an interesting, albeit not extensively studied, member of its class.

The alkyl groups on this compound are electron-donating, which can influence the reactivity of the diene system. In the context of the Diels-Alder reaction, electron-donating groups on the diene generally increase the rate of reaction with electron-poor dienophiles. masterorganicchemistry.com The specific placement of the butyl and ethyl groups at the 1- and 3-positions would be expected to direct the regioselectivity of cycloaddition reactions.

While specific research dedicated solely to this compound is limited in publicly available literature, its chemical behavior can be inferred from the well-established principles of conjugated diene chemistry and studies on other alkyl-substituted cyclohexa-1,3-dienes. nih.gov For instance, studies on other cyclohexadiene derivatives with alkyl substituents have shown that the position of these substituents is a critical factor in their reactivity in aqueous Diels-Alder reactions. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₀
Boiling Point225 °C
Refractive Index1.496

This data is based on available chemical database information. stenutz.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6301-51-5

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1-butyl-3-ethylcyclohexa-1,3-diene

InChI

InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3

InChI Key

UFNYAMNPYFFIJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CCC1)CC

Origin of Product

United States

Synthetic Methodologies for 1 Butyl 3 Ethylcyclohexa 1,3 Diene and Analogous Substituted Cyclohexa 1,3 Dienes

Construction of the Cyclohexa-1,3-diene Core

The formation of the cyclohexa-1,3-diene ring system is a fundamental challenge in organic synthesis, addressed by a variety of powerful reactions. These methods range from pericyclic reactions to sophisticated metal-catalyzed transformations, each offering unique advantages in accessing substituted variants.

Diels-Alder Cycloaddition Approaches for Cyclohexa-1,3-diene Formation

The Diels-Alder reaction stands as one of the most versatile and widely utilized methods for constructing six-membered rings. nih.govucalgary.ca This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. ucalgary.ca The reaction proceeds in a single, concerted step through a cyclic transition state, which imparts a high degree of stereospecificity. ucalgary.calibretexts.org Subsequent chemical modifications, such as elimination reactions, are often employed to introduce the second double bond required for the 1,3-diene system. nih.gov

The [4+2] cycloaddition, or Diels-Alder reaction, is exceptionally powerful for creating substituted cyclohexene rings, which are direct precursors to substituted cyclohexa-1,3-dienes. The regiochemistry and reactivity of the reaction are heavily influenced by the electronic nature of the substituents on both the diene and the dienophile. mdpi.com

Normally, the reaction is favored between an electron-rich diene and an electron-poor dienophile (Normal Electron Demand Diels-Alder). mdpi.com For instance, the reaction of 1-alkoxy-1-amino-1,3-butadienes with various electron-deficient dienophiles proceeds under mild conditions to yield highly functionalized cycloadducts. These adducts can then be hydrolyzed to provide substituted 2-cyclohexenones, which are versatile intermediates.

Alternatively, Lewis acids or Brønsted acids can be used to catalyze the cycloaddition, often enhancing reaction rates and selectivity. nih.gov The use of a sulfur-containing diene can act as a regioselective assistant and a good leaving group after the initial cycloaddition, directly yielding the 1,3-cyclohexadienal product. nih.gov In some strategies, the initial cycloadduct undergoes a base-promoted β-elimination to generate the final diene product. nih.gov

Table 1: Examples of Diels-Alder Reactions for Substituted Cyclohexene Synthesis Data compiled from multiple research findings.

Diene Dienophile Catalyst / Conditions Product Type Yield Citation
1-Methoxy-1-(pyrrolidin-1-yl)buta-1,3-diene Methyl vinyl ketone Toluene, 80 °C 6-substituted 2-cyclohexenone precursor Good
Sulfur-containing diene Acrolein Not specified 1,3-Cyclohexadienal Not specified nih.gov
Cinnamaldehyde derivative Enamine TsOH, BF₃·OEt₂, LiClO₄, TiCl₄ Substituted 1,3-Cyclohexadienal Efficient nih.govencyclopedia.pub
Danishefsky's diene Various aldehydes Not specified Dihydropyran-2-ones Not specified

Organocatalytic Routes to Cyclohexa-1,3-diene Systems

In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for complex transformations. Organocatalytic methods are particularly versatile for synthesizing chiral 1,3-cyclohexadiene (B119728) derivatives through one-pot reactions. nih.gov These reactions often proceed via domino or cascade sequences, where multiple bonds are formed in a single operation.

For example, chiral 1,3-cyclohexadienals can be synthesized with high diastereoselectivity using organocatalyst-mediated cycloadditions. nih.gov The reaction's efficiency can be influenced by the substitution pattern on the starting materials; for instance, substitution at the β-position of a donor aldehyde can affect the reaction yield. nih.gov These methods highlight the ability of organocatalysis to create complex, stereochemically rich cyclohexadiene structures from relatively simple precursors. nih.gov

Transition Metal-Catalyzed Syntheses of 1,3-Dienes

Transition metal catalysis offers a diverse and efficient toolbox for the synthesis of conjugated dienes, including the cyclohexa-1,3-diene core. nih.gov Catalysts based on palladium, ruthenium, rhodium, and other metals can facilitate a wide array of transformations leading to these valuable structures. organic-chemistry.orggoogle.com Methods include cross-coupling reactions, dehydrogenation, and skeletal rearrangements. nih.govorganic-chemistry.org For example, a Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids via β-methylene C–H activation provides a one-step synthesis of various 1,3-dienes. nih.gov

Enyne metathesis is a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, such as the Grubbs' catalyst, that transforms an alkene and an alkyne into a 1,3-diene. chim.itorganic-chemistry.org The intramolecular version, known as Ring-Closing Enyne Metathesis (RCEYM), is particularly useful for constructing cyclic and macrocyclic compounds containing a 1,3-diene moiety. nih.govuwindsor.ca

The driving force for this reaction is the formation of the thermodynamically stable conjugated diene system. chim.itorganic-chemistry.org The reaction involves the cleavage of the double bond and the formation of a new carbon-carbon bond between the alkene and alkyne carbons, with a subsequent migration of the alkylidene fragment. nih.govuwindsor.ca This atom-economical process has been widely applied to the synthesis of various carbo- and heterocycles. nih.gov The ring size of the resulting cyclic diene can influence whether the product is an endo- or exo-cyclic diene. nih.gov

Table 2: Examples of Ruthenium-Catalyzed Enyne Metathesis Data compiled from multiple research findings.

Substrate Type Catalyst Product Type Key Feature Citation
Acyclic Enyne Grubbs' Catalyst (1st or 2nd Gen) Acyclic 1,3-Diene Intermolecular Cross-Metathesis organic-chemistry.org
Di-ene-yne Grubbs' Catalyst Bicyclic Diene Ring-Closing Dienyne Metathesis nih.gov
Macrocyclic Enyne Precursor Ruthenium Carbene Complex Macrocyclic 1,3-Diene Ring size determines endo/exo selectivity nih.gov
Ene-ynamide Ru2 Catalyst Tetrahydropyridine derivative RCEYM followed by Diels-Alder chim.it

The rearrangement of alkylallenes into conjugated 1,3-dienes is an atom-efficient, redox-neutral transformation. encyclopedia.pubmdpi.com While some rearrangements can be mediated by acid or heat, transition metals offer a milder and more versatile approach with a broader substrate scope. mdpi.combohrium.com

Gold and palladium catalysts have proven particularly effective in promoting this transformation. bohrium.com For instance, Au(III) can catalyze the rearrangement of aryl-substituted allenes to 1,3-dienes at room temperature. The proposed mechanism often involves the selective activation of the allene (B1206475) by the metal catalyst, leading to the formation of a stabilized carbocation intermediate, which then rearranges to the thermodynamically more stable 1,3-diene. encyclopedia.pubbohrium.com This method provides a direct route to functionalized dienes from correspondingly substituted allene precursors. mdpi.com

Table 3: Transition Metal-Catalyzed Rearrangement of Allenes to 1,3-Dienes Data compiled from multiple research findings.

Allene Substrate Catalyst Product Key Feature Citation
Aryl-substituted allenes Au(III) Complex Aryl-substituted 1,3-dienes Reaction at ambient temperature bohrium.com
Alkylallenes Palladium(0) Complex Alkyl-substituted 1,3-dienes Broad substrate scope bohrium.com
Cyclic allene Acetic Acid (Microwave) Tetrahydrobenzazecine diene Acid-mediated, benzylic carbocation intermediate encyclopedia.pubmdpi.com
Tetramethylallene (B85980) Gold(I) Complex Cationic tetramethylallene complex Mechanistic study bohrium.com
Cross-Coupling Methodologies for Diene Elaboration

The construction of substituted 1,3-dienes, including analogues of 1-butyl-3-ethylcyclohexa-1,3-diene, is effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods are prized for their ability to form carbon-carbon bonds with high stereo- and regioselectivity.

Transition-metal-catalyzed alkenyl-alkenyl coupling stands out as a prevalent strategy for diene synthesis. mdpi.com For instance, a palladium-catalyzed process can couple an alkenylboronic acid with an alkenyl halide (Suzuki coupling) to form the diene structure. To synthesize a precursor for this compound, one could envision the coupling of a butyl-substituted alkenylboronic acid with an ethyl-substituted cyclic alkenyl halide.

Recent advancements have also focused on dehydrogenative cross-coupling reactions. A notable example is the photoinduced C(sp²)−H/C(sp²)−H cross-coupling of alkenes, which can generate substituted 1,3-dienes in a regio- and stereospecific manner. mdpi.com While direct application to this compound is not explicitly documented, the methodology's principles suggest its potential adaptability.

Another approach involves the hydrosilylation–Hiyama protocol. This two-step sequence involves the hydrosilylation of an alkyne to form a vinylsilane, followed by a Hiyama coupling with an alkenyl halide. nih.gov This method offers excellent control over the E,E-diene geometry. nih.gov

The following table summarizes representative cross-coupling strategies applicable to the synthesis of substituted cyclohexa-1,3-dienes:

Cross-Coupling Strategy Catalyst/Reagents Key Features Potential Application for this compound Analogues
Suzuki CouplingPalladium catalyst, BaseForms C(sp²)-C(sp²) bond from alkenylboronic acid and alkenyl halideCoupling of a butyl-substituted alkenylboronic acid with an ethyl-substituted cyclohexenyl halide.
Photoinduced C-H/C-H CouplingPhotoredox catalystDirect coupling of two different alkenesCoupling of 1-butylcyclohexene with ethene, followed by further functionalization.
Hiyama CouplingPalladium catalyst, Fluoride sourceCouples an organosilane with an organohalideCoupling of a butyl-substituted vinylsilane with an ethyl-substituted cyclohexenyl iodide.
Dehalogenative HomocouplingCopper surfaceStereoselective synthesis of symmetric (E)-dienes from alkenyl bromidesLimited applicability for unsymmetrical dienes like this compound. mdpi.com

Elimination and Dehydrogenation Reactions in Cyclohexa-1,3-diene Synthesis

Elimination and dehydrogenation reactions are fundamental strategies for introducing the double bonds characteristic of cyclohexa-1,3-dienes. These methods often start from more saturated cyclic precursors.

A classic method for preparing the parent cyclohexa-1,3-diene involves the double dehydrobromination of 1,2-dibromocyclohexane (B1204518) using a strong base like sodium hydride. wikipedia.orgorgsyn.org This approach could be adapted for substituted derivatives by starting with an appropriately substituted 1,2-dibromocyclohexane. For example, 1,2-dibromo-3-ethyl-1-butylcyclohexane could theoretically yield the target compound, although regioselectivity of the elimination would be a critical factor to control.

The synthesis of 1,3-dienes can also be achieved through the sequential dehydrogenation of aliphatic acids, catalyzed by palladium. nih.gov This method allows for the one-step synthesis of diverse conjugated dienes from simple aliphatic starting materials. nih.gov

Reductive Desulfonylation and Dehydrogenation Protocols

While specific examples for this compound are scarce, general methodologies involving sulfur-based intermediates are known. For instance, tandem Diels-Alder and retro-ene reactions of 1-sulfenyl- and 1-sulfonyl-1,3-dienes provide a traceless route to cyclohexenes. princeton.edu This strategy involves the stereospecific extrusion of sulfur dioxide. princeton.edu

Precursor-Based Strategies for Cyclohexa-1,3-diene Generation

The synthesis of cyclohexa-1,3-dienes can also be approached by the transformation of specifically designed precursors.

Generation from Strained Cyclic Allenes (e.g., 1,2-Cyclohexadienes)

While not a common preparative method due to the high reactivity and instability of cyclic allenes like 1,2-cyclohexadiene, their in-situ generation and subsequent trapping can lead to cyclohexa-1,3-diene derivatives. The rearrangement of such strained allenes can be a pathway to the more stable conjugated diene system.

Methods Involving Retro-Brook Rearrangements and Triflation

The retro-Brook rearrangement, a silicon-to-oxygen migration, can be a key step in the formation of enolates, which can then be further functionalized. While direct application to cyclohexa-1,3-diene synthesis is not extensively documented, visible-light-induced wikipedia.orgorgsyn.org-Brook rearrangements of α-ketoacylsilanes have been developed for the synthesis of various cyclic scaffolds. rsc.org

Triflation of cyclohexenones is a common method to generate vinyl triflates, which are excellent substrates for cross-coupling reactions to introduce substituents onto the ring. A 3-ethylcyclohex-2-en-1-one (B1330283) could be converted to its vinyl triflate and then subjected to a Suzuki or Stille coupling with a butyl-containing organometallic reagent to install the butyl group at the 1-position.

Stereoselective Synthesis of this compound Analogues

Achieving stereoselectivity in the synthesis of substituted cyclohexa-1,3-dienes is crucial, especially when chiral centers are present. Many of the modern synthetic methods offer a high degree of stereocontrol.

For instance, transition-metal-catalyzed cross-coupling reactions often proceed with retention of the stereochemistry of the starting alkenyl partners. mdpi.com This allows for the synthesis of stereodefined dienes if the precursors are stereochemically pure.

Enantioselective synthesis can be achieved using chiral catalysts. For example, a copper/palladium-catalyzed arylboration of 1-silyl-1,3-cyclohexadiene has been demonstrated to proceed with high enantioselectivity when a chiral pyridylidene copper complex is used as the catalyst. rsc.org This methodology provides access to polyfunctionalized cyclohexanes and cyclohexenes that can be further elaborated. rsc.org

The following table highlights some stereoselective methods applicable to the synthesis of chiral cyclohexa-1,3-diene analogues:

Stereoselective Method Catalyst/Reagent Key Stereochemical Outcome Relevance to this compound Analogues
Chiral Catalyst-controlled ArylborationChiral Pyridylidene Copper ComplexHigh enantioselectivity and diastereoselectivity in the formation of functionalized cyclohexenes. rsc.orgCould be adapted to introduce butyl and ethyl groups stereoselectively onto the cyclohexadiene ring.
Reductive Cross-Coupling of AllenesTitanium-based reagentsCan lead to the stereoselective formation of (Z)-dienes. documentsdelivered.comnih.govApplicable for creating specific double bond geometries in acyclic dienes, with principles potentially transferable to cyclic systems.
Diels-Alder ReactionChiral Lewis Acid or OrganocatalystControls the stereochemistry of the newly formed six-membered ring.A powerful tool for setting up the stereochemistry of the cyclohexane (B81311) ring prior to the introduction of the diene functionality.

Diastereoselective Approaches in Substituted Cyclohexa-1,3-diene Synthesis

The synthesis of substituted cyclohexa-1,3-dienes bearing multiple stereocenters necessitates diastereoselective control. This is particularly relevant when the target molecule, or its synthetic precursors, can exist as multiple diastereomers. Organocatalysis has emerged as a powerful strategy for achieving high diastereoselectivity in the synthesis of cyclic systems. researchgate.net

For instance, in the organocatalytic synthesis of chiral 1,3-cyclohexadienals, high diastereoselection has been reported. nih.gov These reactions often proceed through a cascade mechanism, where the stereochemistry of the newly formed chiral centers is controlled by the chiral catalyst and the reaction conditions. The choice of catalyst, solvent, and temperature can significantly influence the diastereomeric ratio of the product. An example of this is the use of cinchona alkaloid-derived thiourea (B124793) catalysts in the cascade Michael-cyclization of α,α-dicyanoalkenes with nitroolefins, which can yield fully substituted cyclohexa-1,3-dienes as a single diastereomer. researchgate.net

The following table summarizes representative data on diastereoselective organocatalytic syntheses of substituted cyclohexa-1,3-diene derivatives, highlighting the influence of the catalyst and reaction conditions on the outcome.

CatalystReactantsSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
Cinchona alkaloid-derived thiourea VIIIα,α-Dicyanoalkenes and NitroolefinsNot specified-60Single diastereomerModerate to good
Jørgensen-Hayashi organocatalystβ-Disubstituted-α,β-unsaturated aldehydes and a chiral α,β-unsaturated aldehydeCHCl₃Room TemperatureHighNot specified

This table presents illustrative data from studies on analogous compounds and does not represent the direct synthesis of this compound.

Enantioselective Strategies for Chiral Cyclohexa-1,3-diene Derivatives

The generation of enantioenriched cyclohexa-1,3-diene derivatives is a significant challenge in asymmetric synthesis. Organocatalysis has proven to be a highly effective tool for achieving high levels of enantioselectivity in the formation of these chiral structures. researchgate.net The use of chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can induce asymmetry in the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. nih.govresearchgate.net

An efficient method for the asymmetric synthesis of fully substituted cyclohexa-1,3-dienes involves an organocatalytic cascade vinylogous Michael-cyclization. researchgate.net By employing a cinchona alkaloids-derived thiourea catalyst, products can be obtained with excellent enantioselectivities. researchgate.net These reactions often create multiple stereocenters in a single transformation with high stereocontrol.

Cobalt-catalyzed [4+2]-cycloaddition reactions between 1,3-dienes and alkynes, using chiral bisphosphine ligands, also provide a pathway to highly functionalized cyclohexa-1,4-dienes with excellent enantioselectivities. nih.gov These products can potentially be isomerized to the corresponding cyclohexa-1,3-dienes.

The table below provides an overview of the enantioselective synthesis of chiral cyclohexa-1,3-diene analogues, showcasing the effectiveness of different catalytic systems.

Catalyst/LigandReaction TypeReactantsEnantiomeric Excess (ee)
Cinchona alkaloid-derived thiourea VIIICascade Michael-Cyclizationα,α-Dicyanoalkenes and NitroolefinsGood to excellent
Chiral Bisphosphine Ligands with Cobalt[4+2]-Cycloaddition1,3-Dienes and AlkynesExcellent
Pd/Ming-PhosThree-Component Carboamination1,3-Cyclohexadiene, Aryl Iodides, and AnilinesHigh

This table presents illustrative data from studies on analogous compounds and does not represent the direct synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 1 Butyl 3 Ethylcyclohexa 1,3 Diene and Functionalized Cyclohexa 1,3 Dienes

Cycloaddition Reactions of 1-Butyl-3-ethylcyclohexa-1,3-diene as a Diene Component

This compound, possessing two electron-donating alkyl groups at positions 1 and 3, is an electron-rich diene. This electronic characteristic is a key determinant of its reactivity in cycloaddition reactions, particularly in the context of the Diels-Alder reaction. The butyl and ethyl substituents, while both being electron-donating, introduce distinct steric environments that can influence the approach of a dienophile and the subsequent stereochemical and regiochemical outcomes of the reaction.

Diels-Alder Reactions Involving Substituted Cyclohexa-1,3-dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a synthetically invaluable tool for the formation of six-membered rings. ucalgary.calibretexts.org The reaction between a conjugated diene and a dienophile is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. ucalgary.calibretexts.org For substituted dienes like this compound, the nature and position of the substituents play a crucial role in the reaction's feasibility and selectivity.

When an unsymmetrically substituted diene reacts with an unsymmetrical dienophile, the formation of more than one regioisomeric product is possible. masterorganicchemistry.comyoutube.com The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For 1-substituted dienes, a general rule predicts the formation of "ortho" and "para" isomers as the major products, while "meta" isomers are typically minor. masterorganicchemistry.com In the case of this compound, the butyl group at the 1-position and the ethyl group at the 3-position both contribute to the electronic nature of the diene system.

The electron-donating nature of the alkyl groups increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which generally leads to a faster reaction with electron-poor dienophiles. The regiochemical outcome can be predicted by considering the orbital coefficients of the frontier molecular orbitals (FMOs) of the diene and dienophile. The major regioisomer arises from the alignment of the largest HOMO coefficient on the diene with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient on the dienophile. youtube.com

For this compound, the butyl group at C1 and the ethyl group at C3 both enhance the electron density of the diene. In a reaction with a typical unsymmetrical dienophile, such as acrolein, two primary regioisomers, the "ortho" and "para" adducts, would be expected. The larger steric bulk of the butyl group at the 1-position may disfavor the "ortho" approach of the dienophile to some extent compared to a smaller alkyl group, potentially leading to a higher proportion of the "para" product.

DienophileExpected Major RegioisomersExpected Minor RegioisomerRationale
Acrolein"Ortho" and "Para""Meta"Governed by the alignment of frontier molecular orbital coefficients, with potential steric influence from the butyl group favoring the "para" isomer.
Methyl Acrylate"Ortho" and "Para""Meta"Similar to acrolein, the electronic directing effects are expected to dominate, with steric factors playing a secondary role.

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with Unsymmetrical Dienophiles. This table presents a qualitative prediction based on established principles of Diels-Alder regioselectivity.

The stereochemical outcome of a Diels-Alder reaction is another of its defining and synthetically useful features. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org For cyclic dienes like this compound, a key stereochemical consideration is the endo/exo selectivity. The endo product, where the substituent on the dienophile is oriented towards the newly formed double bond in the bicyclic product, is often the kinetically favored product. libretexts.org This preference is attributed to secondary orbital interactions between the p-orbitals of the dienophile's substituent and the developing pi-system in the transition state.

However, the steric bulk of the substituents on the diene can influence this preference. In the case of this compound, the butyl group at the 1-position and the ethyl group at the 3-position can create steric hindrance that may disfavor the formation of the endo product, leading to an increased proportion of the more sterically stable exo product. The larger butyl group would be expected to exert a more significant steric influence than the ethyl group.

Facial selectivity would also be a consideration if the dienophile were to approach from one face of the diene over the other. Due to the planar nature of the diene system within the cyclohexadiene ring, significant facial bias is less likely unless chiral auxiliaries or catalysts are employed.

DienophilePredicted Major StereoisomerPredicted Minor StereoisomerRationale
Maleic Anhydride (B1165640)EndoExoThe endo rule generally predicts the endo isomer as the major product due to secondary orbital interactions, though steric hindrance from the alkyl groups may increase the proportion of the exo isomer.
N-PhenylmaleimideEndoExoSimilar to maleic anhydride, the endo product is expected to be kinetically favored, with potential for increased exo product formation due to steric effects.

Table 2: Predicted Endo/Exo Selectivity in the Diels-Alder Reaction of this compound. This table provides a qualitative prediction based on the endo rule and considering potential steric influences.

The electronic effects of the butyl and ethyl groups on this compound are both electron-donating through hyperconjugation. This increases the nucleophilicity of the diene and generally accelerates the rate of reaction with electron-deficient dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. ucalgary.cayoutube.com

The steric effects of these substituents are also significant. The butyl group at the 1-position and the ethyl group at the 3-position can influence the approach of the dienophile. While the cyclic nature of the diene locks it in the reactive s-cis conformation, the alkyl groups can sterically hinder the formation of the transition state, potentially slowing the reaction compared to less substituted dienes. libretexts.orgvaia.com This steric hindrance can also, as mentioned, affect the regioselectivity and the endo/exo ratio of the products. The larger butyl group is expected to have a more pronounced steric effect than the ethyl group.

Hetero-Diels-Alder Reactions of Substituted Cyclohexa-1,3-dienes

The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. nih.govyoutube.com Electron-rich dienes like this compound are well-suited to react with electron-poor heterodienophiles, such as nitroso compounds or carbonyls, in an inverse-electron-demand hetero-Diels-Alder reaction. nih.gov

The regioselectivity in these reactions is also governed by frontier molecular orbital interactions. For example, in the reaction with a nitroso dienophile (R-N=O), the larger LUMO coefficient is on the nitrogen atom, which will preferentially bond to the carbon atom of the diene with the largest HOMO coefficient. The electron-donating alkyl groups on this compound would influence the electron distribution in the HOMO and thus direct the regiochemical outcome. The steric bulk of the butyl and ethyl groups would also play a role in dictating the approach of the heterodienophile.

Other Cycloaddition Pathways (e.g., [2+2] cycloadditions)

While [4+2] cycloadditions are the most common for 1,3-dienes, other reaction pathways are possible under specific conditions. [2+2] cycloadditions, for instance, are typically photochemically allowed processes for simple alkenes and dienes. nih.govlibretexts.org The reaction of a 1,3-diene can occur with an alkene to form a vinylcyclobutane. These reactions can be promoted by visible light photocatalysis, which offers a milder alternative to direct UV irradiation. nih.gov For this compound, a photochemical [2+2] cycloaddition would likely proceed at one of the double bonds, with the regioselectivity and stereoselectivity being influenced by the substitution pattern and the nature of the excited state. The presence of the alkyl groups could influence the stability of the diradical intermediates that are often involved in stepwise photochemical cycloadditions.

Pericyclic Rearrangements of Cyclohexa-1,3-diene Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Cyclohexa-1,3-dienes are well-known to participate in several types of these transformations. slideshare.net

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond at the expense of a π-bond, or the reverse ring-opening process. tutorsglobe.com The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene (B1211904) is a classic example of an electrocyclic reaction. nih.govnih.govacs.org This transformation is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.orgaskthenerd.com

For a 6-π electron system like the thermal ring-closure of a 1,3,5-hexatriene to a 1,3-cyclohexadiene, the reaction proceeds in a disrotatory fashion, meaning the terminal carbons rotate in opposite directions. masterorganicchemistry.comlibretexts.org Conversely, the photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene occurs via a conrotatory motion. nih.govaklectures.com

In the case of this compound, the substituents would influence the equilibrium and potentially the rate of these transformations, but the fundamental stereochemical pathways are expected to remain the same. The substitution pattern on the resulting hexatriene would be determined by the positions of the butyl and ethyl groups on the original diene ring.

Table 1: Stereochemical Rules for Electrocyclic Reactions of Cyclohexadiene/Hexatriene Systems

Number of π ElectronsReaction ConditionAllowed Mode
6 (Hexatriene → Cyclohexadiene)ThermalDisrotatory masterorganicchemistry.comlibretexts.org
6 (Hexatriene → Cyclohexadiene)PhotochemicalConrotatory aklectures.com
4 (Cyclobutene → Butadiene)ThermalConrotatory libretexts.orglibretexts.org
4 (Cyclobutene → Butadiene)PhotochemicalDisrotatory askthenerd.com

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. numberanalytics.comscribd.com In substituted cyclohexa-1,3-dienes, nih.govresearchwithnj.com-sigmatropic hydrogen shifts are a common thermal rearrangement. nih.govacs.org This process involves the movement of a hydrogen atom from one of the saturated (sp³) carbons to one of the terminal sp² carbons of the diene system, proceeding through a cyclic, six-electron transition state. libretexts.org Density functional theory calculations on 1,3-cyclohexadiene have identified a single transition structure for the nih.govresearchwithnj.com hydrogen shift. nih.gov

For this compound, a nih.govresearchwithnj.com-hydrogen shift could lead to the formation of isomeric dienes. The presence of the alkyl substituents might influence the activation energy for these shifts due to steric strain in the diene or the transition state. nih.gov Other types of sigmatropic rearrangements, such as the acs.orgacs.org Cope and Claisen rearrangements, are also well-documented for appropriately substituted diene systems. tutorsglobe.comlibretexts.orgwikipedia.org

Radical Reactions and Pathways Involving Cyclohexa-1,3-dienes

The allylic and bis-allylic C-H bonds in cyclohexa-1,3-diene systems are susceptible to radical reactions. The driving force for many of these reactions is the formation of a stable aromatic ring. acs.orgacs.org

Hydrogen atom transfer (HAT) is a key step in many radical reactions, where a free radical abstracts a hydrogen atom from a substrate. wikipedia.org Cyclohexa-1,3-dienes can serve as hydrogen donors. Abstraction of a hydrogen atom from one of the sp³-hybridized carbons of the ring by a radical initiator (X•) leads to the formation of a resonance-stabilized cyclohexadienyl radical. acs.orgnumberanalytics.comrsc.org

The stability of the cyclohexadienyl radical is significant, with an estimated stabilization energy of 25 kcal/mole. rsc.org This stability influences its subsequent reaction pathways. The reactivity of the cyclohexadienyl radical is also influenced by substituents on the ring; electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it. numberanalytics.com In this compound, the electron-donating alkyl groups would likely increase the rate of hydrogen abstraction compared to the unsubstituted diene.

Once formed, the cyclohexadienyl radical can undergo several reactions, but a prominent pathway, especially in functionalized dienes, is β-scission. acs.orgwikipedia.org This process involves the cleavage of a bond beta to the radical center. In the context of substituted cyclohexa-1,3-dienes, β-scission often leads to the formation of a stable aromatic ring, which is a powerful thermodynamic driving force. acs.orgacs.orgwikipedia.orgyoutube.com

For instance, 1-functionalized cyclohexa-2,5-dienes are designed to generate specific radicals. After hydrogen abstraction to form a cyclohexadienyl radical, β-scission extrudes the functional group as a free radical, leaving behind a stable aromatic compound as a benign byproduct. acs.orgacs.org While this compound does not have a functional group designed for extrusion, radical-induced dehydrogenation can lead to aromatization. The cyclohexadienyl radical can lose a second hydrogen atom, either through reaction with another radical or in an oxidative process, to form the corresponding aromatic compound, 1-butyl-3-ethylbenzene. rsc.orgwikipedia.org

Table 2: Key Steps in Radical-Mediated Aromatization

StepDescriptionReactantProduct
1. Initiation Hydrogen atom abstraction from the diene. wikipedia.orgThis compound1-Butyl-3-ethylcyclohexadienyl radical
2. Propagation The cyclohexadienyl radical loses a second hydrogen atom. rsc.org1-Butyl-3-ethylcyclohexadienyl radical1-Butyl-3-ethylbenzene

Functional Group Transformations and Chemical Derivatization

The cyclohexa-1,3-diene moiety is a versatile scaffold for various chemical transformations, allowing for the synthesis of a wide range of derivatives. nih.gov These transformations can target the double bonds or the allylic positions.

Diels-Alder reactions are a powerful tool for constructing six-membered rings, and cyclohexa-1,3-dienes can act as the diene component. tutorsglobe.comwikipedia.org The reaction of this compound with a dienophile would yield a bicyclic adduct, with the regioselectivity influenced by the electronic nature and steric bulk of the butyl and ethyl groups.

The double bonds can undergo various addition reactions. For example, recent developments in palladium catalysis have enabled the 1,4-carboamination of cyclic 1,3-dienes, creating two new stereocenters with high diastereoselectivity. acs.orgchemrxiv.org This method utilizes a radical-polar crossover mechanism, where a radical adds to the diene, and the resulting allylic radical is trapped by a palladium(I) species, leading to the final 1,4-addition product. acs.org

Oxidation of the diene system can lead to aromatization. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the dehydrogenation of cyclohexadiene derivatives to form substituted benzenes. nih.govresearchgate.net Furthermore, functional groups can be introduced at the allylic positions through radical substitution or other methods, providing a handle for further derivatization. youtube.com The diene can also act as a ligand for transition metals, forming organometallic complexes such as (diene)iron tricarbonyl complexes, which can then undergo further reactions. wikipedia.org

Hydrofunctionalization Reactions (e.g., Gold-Catalyzed Hydroamination of 1,3-Dienes)

Hydrofunctionalization, the addition of a hydrogen atom and a functional group across a double bond, is a powerful tool in organic synthesis. For 1,3-dienes like this compound, this reaction can lead to a variety of valuable allylic compounds. Gold catalysis has emerged as a particularly mild and efficient method for these transformations. organic-chemistry.org

Gold(I) complexes, acting as soft π-acids, activate the diene system towards nucleophilic attack. In the case of hydroamination, a nitrogen-containing nucleophile adds to the diene. The reaction of 1,3-dienes with nucleophiles like benzyl (B1604629) carbamate (B1207046) can be effectively catalyzed by Ph₃PAuOTf at room temperature, yielding protected allylic amines in high yields. organic-chemistry.org The mechanism involves the formation of a gold(I)-diene complex, which is then attacked by the nucleophile. organic-chemistry.org Subsequent protonolysis regenerates the catalyst and furnishes the allylic amine product. Non-coordinating solvents such as dichloroethane are generally preferred for this reaction. organic-chemistry.org

The regioselectivity of the hydroamination of unsymmetrically substituted 1,3-dienes is a critical aspect. For a diene such as this compound, nucleophilic attack could potentially occur at either of the two double bonds, leading to different regioisomers. The electronic effects of the butyl and ethyl groups, both being electron-donating, would influence the electron density of the diene system and thus the site of nucleophilic attack. Steric hindrance from these alkyl groups would also play a significant role in directing the incoming nucleophile.

Table 1: Gold-Catalyzed Hydroamination of Various 1,3-Dienes with Benzyl Carbamate

Diene SubstrateCatalystSolventYield of Allylic Amine (%)Reference
1,3-CyclohexadienePh₃PAuOTfDichloroethane95 organic-chemistry.org
IsoprenePh₃PAuOTfDichloroethane88 organic-chemistry.org
2,3-Dimethyl-1,3-butadienePh₃PAuOTfDichloroethane92 organic-chemistry.org

This table illustrates the general efficiency of gold-catalyzed hydroamination for various 1,3-dienes, suggesting a similar reactivity profile for this compound.

Aromatization Processes of Alkyl Cyclohexa-1,3-dienes

The conversion of cyclohexadiene derivatives to their corresponding aromatic compounds is a thermodynamically favorable process, driven by the formation of the stable aromatic ring. The aromatization of this compound would lead to the formation of 1-butyl-3-ethylbenzene. This transformation typically involves the removal of two hydrogen atoms and can be achieved through various methods, including catalytic dehydrogenation or the use of chemical oxidants.

For instance, the aromatization of cyclohexadienals can be accomplished using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). nih.gov Some substituted cyclohexadienals have even been observed to undergo spontaneous aromatization over time. nih.gov In the context of this compound, similar oxidative conditions would likely promote its conversion to the corresponding aromatic product.

The presence of alkyl substituents can influence the rate and conditions required for aromatization. While electron-donating alkyl groups might slightly destabilize the diene relative to the aromatic product, their primary role is often steric, potentially affecting the approach of catalysts or reagents.

Isomerization Reactions within the Cyclohexa-1,3-diene Framework

The cyclohexa-1,3-diene framework can undergo several types of isomerization reactions, including double bond migration and ring-opening reactions. These transformations can be induced by heat, light, or catalysts.

One of the most well-studied isomerization reactions of cyclohexa-1,3-diene is its photochemical ring-opening to form 1,3,5-hexatriene. acs.org This pericyclic reaction proceeds through an excited state and is a classic example of the application of the Woodward-Hoffmann rules. For this compound, a similar photochemical ring-opening would be expected to yield a substituted hexatriene, specifically (Z)-4-ethyl-6-methyldeca-1,3,5-triene, although the stereochemistry of the newly formed double bonds would be subject to the specific reaction conditions and the nature of the excited state involved.

Catalytic isomerization is also a prominent reaction pathway. For example, the isomerization of 1,4-cyclohexadienes to the more stable conjugated 1,3-isomers can be achieved using various catalysts. researchgate.net Within the 1,3-diene system itself, metal catalysts can facilitate the E/Z isomerization of the double bonds in acyclic dienes. nih.gov While this is less relevant for the fixed geometry of the cyclic system in this compound, it highlights the ability of catalysts to manipulate diene stereochemistry.

Table 2: Common Isomerization Reactions of Cyclohexa-1,3-diene Derivatives

Reaction TypeConditionsProduct TypeReference
Photochemical Ring-OpeningUV lightAcyclic triene acs.org
Catalytic Double Bond MigrationMetal catalystPositional isomer of the diene researchgate.net
Thermal IsomerizationHeatVarious rearranged products-

This table summarizes key isomerization pathways for the cyclohexa-1,3-diene core structure.

Computational and Theoretical Investigations of 1 Butyl 3 Ethylcyclohexa 1,3 Diene Systems

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to investigate the electronic structure and reactivity of molecules like 1-Butyl-3-ethylcyclohexa-1,3-diene. These methods differ in their accuracy, computational cost, and the types of chemical problems they are best suited to address.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction pathways of organic molecules. tandfonline.comnih.gov It offers a good balance between accuracy and computational cost, making it suitable for exploring complex potential energy surfaces. DFT methods are used to locate and characterize stationary points, including reactants, products, intermediates, and transition states, along a reaction coordinate. tandfonline.com For substituted cyclohexadienes, DFT calculations can elucidate the mechanisms of various pericyclic reactions, such as electrocyclic ring-opening and cycloaddition reactions. nih.govnih.gov For instance, studies on similar systems have used DFT to investigate the dimerization of cyclohexadiene, revealing stepwise mechanisms involving biradical intermediates. nih.gov The choice of functional and basis set is crucial for obtaining reliable results, and various combinations are often benchmarked against experimental data or higher-level theoretical methods. comporgchem.com

Ab initio methods, meaning "from first principles," are based on solving the Schrödinger equation without empirical parameters. wikipedia.org The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational understanding but often lacks quantitative accuracy due to its neglect of electron correlation. wikipedia.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), systematically include electron correlation and offer higher accuracy. journalajacr.comresearchgate.net These methods are computationally more demanding than DFT and are often used to benchmark the results of less expensive methods or for systems where DFT may fail. comporgchem.com

For reactions involving significant changes in electronic structure, such as the breaking and forming of multiple bonds in pericyclic reactions, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary. tandfonline.comrug.nl These methods are particularly important for describing excited states and regions of the potential energy surface where multiple electronic configurations are close in energy, such as near conical intersections which can be critical in photochemical reactions. tandfonline.comrug.nl

Mechanistic Probes and Predictive Modeling

Computational chemistry provides powerful tools for probing reaction mechanisms and developing predictive models for chemical reactivity.

A key aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction path. The geometry and electronic structure of the transition state provide crucial insights into the mechanism of the reaction. For pericyclic reactions, the transition state has a cyclic geometry. wikipedia.org The Woodward-Hoffmann rules, based on the conservation of orbital symmetry, provide a qualitative framework for predicting the stereochemical outcome of these reactions, which is determined by the nature of the transition state. msu.edu Aromatic transition state theory is another approach that predicts the outcome of pericyclic reactions by analyzing the aromaticity of the transition state. acs.orgic.ac.uk

Computational methods allow for the calculation of the energetics of a reaction, providing both kinetic and thermodynamic information. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate (kinetics). nih.gov The reaction energy (the energy difference between the reactants and products) determines the position of the equilibrium (thermodynamics). researchgate.net

For a hypothetical reaction of this compound, computational chemists can calculate the relative energies of different possible isomers or the activation barriers for various reaction pathways, such as electrocyclic ring-opening or Diels-Alder reactions. This information helps to predict which products are likely to form and under what conditions. For example, a high activation barrier would suggest that a particular reaction is slow and may require elevated temperatures to proceed at a reasonable rate. tandfonline.com

Table 1: Hypothetical Reaction Energetics for Isomerization of this compound

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Electrocyclic Ring Opening35.0-15.0
numberanalytics.comic.ac.uk-Sigmatropic Shift45.0-5.0
Diels-Alder Dimerization30.0-25.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The energy gap between the interacting HOMO and LUMO is a key factor; a smaller gap generally leads to a more favorable interaction and a faster reaction. numberanalytics.com

In the context of this compound, FMO theory can be used to predict its reactivity in cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com The substituents (butyl and ethyl groups) on the cyclohexadiene ring will influence the energies and coefficients of the HOMO and LUMO. stereoelectronics.org By analyzing the symmetry and the relative sizes of the orbital lobes at the termini of the diene system, one can predict the regioselectivity and stereoselectivity of the reaction. numberanalytics.com For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is typically dominant. numberanalytics.com The orbital coefficients can predict which of the possible regioisomers will be the major product. numberanalytics.com

Delineation of Concerted versus Stepwise Reaction Mechanisms

The reaction mechanisms of substituted cyclohexa-1,3-dienes, such as in Diels-Alder or other pericyclic reactions, are a subject of extensive computational investigation. The primary distinction lies in whether the reaction proceeds through a concerted pathway, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise pathway, which involves the formation of a discrete intermediate. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT) and ab initio molecular orbital methods, are crucial in elucidating these pathways. researchgate.netresearchgate.netnih.gov For a typical cycloaddition reaction involving a 1,3-diene, the concerted mechanism is often favored. researchgate.net This is because the transition state benefits from the aromatic stabilization of the cyclic array of interacting orbitals, leading to a lower activation energy compared to a stepwise alternative that forms a diradical or zwitterionic intermediate. researchgate.net

Computational models analyze the potential energy surface of the reaction. A concerted reaction is characterized by a single saddle point (the transition state) connecting reactants and products. In contrast, a stepwise mechanism shows at least two transition states and an intermediate existing in a potential energy well. nih.gov

For the Diels-Alder reaction between butadiene and ethylene (B1197577), for instance, ab initio calculations have shown that the energy barrier for the concerted mechanism is lower than that for the first step of the stepwise mechanism. researchgate.net The transition state for the concerted pathway exhibits a degree of aromaticity, which contributes to its stability. researchgate.net However, the energetic difference can be small, and in some cases, particularly with highly reactive or electronically biased reactants, the reaction may approach a borderline scenario where stepwise and concerted pathways are competitive. nih.govresearchgate.net The substitution pattern on the diene can influence this balance. Electron-donating groups, like the butyl and ethyl groups in this compound, can affect the electronic structure and reactivity, potentially altering the energetics of the transition states. researchgate.netmdpi.com

Below is a representative data table illustrating the calculated activation energies for concerted versus stepwise mechanisms for a model Diels-Alder reaction.

Reaction PathwayReactantsMethodCalculated Activation Energy (kcal/mol)Reference
ConcertedButadiene + EthyleneCAS-MP2/6-311+G(d,p)24.8 researchgate.net
Stepwise (First TS)Butadiene + EthyleneCAS-MP2/6-311+G(d,p)27.5 researchgate.net

Note: This data is for the parent butadiene and ethylene system and serves as an illustrative example of the energetic differences typically observed between concerted and stepwise pathways.

Computational Analysis of Solvent Effects on Reaction Outcomes

Solvent effects can significantly influence the kinetics and thermodynamics of chemical reactions, including the competition between concerted and stepwise mechanisms. Computational chemistry models these effects using two main approaches: implicit and explicit solvation models.

Implicit solvent models , such as the Conductor-like Polarizable Continuum Model (CPCM) or the COSMO model, treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comrsc.org This approach is computationally efficient and often sufficient for nonpolar solvents or reactions where specific solvent-solute interactions like hydrogen bonding are minimal. rsc.org For a concerted, nonpolar reaction like a typical Diels-Alder cycloaddition, the effect of solvent polarity on the activation energy is generally small.

Explicit solvent models involve including a number of individual solvent molecules in the computational model. rsc.org This method is more computationally intensive but is necessary for accurately describing reactions where specific interactions, such as hydrogen bonding between the solvent and reactants or transition states, are critical. rsc.org For reactions that could proceed via a stepwise mechanism involving a polar or charged intermediate, explicit solvent molecules can preferentially stabilize this intermediate and the associated transition states, potentially favoring the stepwise pathway over the concerted one.

A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in key positions, often provides a balance of accuracy and computational cost. rsc.org For this compound, whose reactions might be studied in various solvents, computational analysis would be key. In a nonpolar solvent like cyclohexane (B81311), implicit models would likely suffice. However, in a polar aprotic solvent like DMSO or a polar protic solvent like water, the possibility of stabilizing a potential polar intermediate would necessitate the use of explicit or hybrid solvation models to accurately predict the reaction outcome. rsc.org

The following table shows hypothetical data on how solvent polarity could influence the activation energy barrier for a reaction proceeding through either a concerted or a stepwise (polar intermediate) mechanism.

SolventDielectric Constant (ε)Concerted Pathway ΔG‡ (kcal/mol)Stepwise Pathway ΔG‡ (kcal/mol)
Cyclohexane2.025.030.0
Acetone21.024.527.0
Water78.424.225.5

Note: This table contains illustrative data to demonstrate the general trend of how increasing solvent polarity can preferentially stabilize the more polar stepwise transition state, lowering its activation energy relative to the concerted pathway.

Conformational Analysis and Energetic Stability of Substituted Cyclohexa-1,3-dienes

The conformational preferences and energetic stability of substituted cyclohexa-1,3-dienes are dictated by a balance of steric and electronic factors. Unlike cyclohexane, which has a distinct chair conformation, cyclohexa-1,3-diene adopts a non-planar, twisted or half-chair conformation due to the planarity of the four sp² hybridized carbon atoms of the diene system. researchgate.net

For a disubstituted derivative like this compound, the substituents are attached to the sp² carbons of the diene. The primary conformational flexibility arises from the puckering of the -(CH₂)₂- saturated portion of the ring. However, the major energetic considerations revolve around the steric interactions of the alkyl groups.

The stability of various isomers and conformers is largely governed by minimizing steric strain. For 1,3-disubstituted systems on a six-membered ring, the arrangement that places the largest substituents in positions that minimize steric clash is favored. In the context of a cyclohexane ring, a cis-1,3-disubstitution allows both groups to be in equatorial positions, which is generally the most stable arrangement. utexas.edulibretexts.orglibretexts.org The trans-1,3 isomer would be forced to have one group in an axial and one in an equatorial position, leading to destabilizing 1,3-diaxial interactions. utexas.eduspcmc.ac.in

While the geometry of cyclohexa-1,3-diene is different, similar principles apply. The butyl and ethyl groups will orient themselves to minimize steric hindrance with each other and with the ring's hydrogen atoms. The relative bulk of the substituents is a key factor, with the tert-butyl group being significantly larger than isopropyl, which is larger than ethyl, and then methyl. libretexts.orglibretexts.org In this compound, the butyl group is sterically more demanding than the ethyl group. Therefore, the most stable conformation will be the one that minimizes the steric repulsions involving the larger butyl group.

Computational methods can be used to calculate the relative energies of different conformations and isomers. These calculations help quantify the energetic penalties associated with less favorable arrangements.

Compound Isomer/ConformerSubstituent PositionsRelative Energy (kcal/mol)Stability
cis-1,3-Dimethylcyclohexanediequatorial0Most Stable
cis-1,3-Dimethylcyclohexanediaxial>5Least Stable
trans-1,3-Dimethylcyclohexaneaxial/equatorial1.8Less Stable

Note: This table uses data for 1,3-dimethylcyclohexane (B1346967) as a well-studied analog to illustrate the energetic principles. utexas.eduspcmc.ac.in For this compound, the energy differences would be more pronounced due to the larger size of the butyl and ethyl groups compared to methyl groups.

Advanced Spectroscopic and Analytical Characterization Methodologies for Substituted Cyclohexa 1,3 Dienes

Spectroscopic Analysis in Mechanistic Studies (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates)

In the course of certain chemical reactions, such as those initiated by single-electron transfer or photolysis, substituted cyclohexa-1,3-dienes can form transient radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and essential technique for the direct detection and characterization of these paramagnetic species. nih.gov By analyzing the interaction of an unpaired electron with an external magnetic field, EPR provides data on the g-factor and hyperfine coupling constants, which offer a detailed map of the electron's distribution within the radical, thereby revealing its precise structure and bonding. researchgate.net

For instance, mechanistic studies involving radical-based processes frequently employ EPR to identify and differentiate between potential radical intermediates. nih.gov While specific EPR data for the 1-butyl-3-ethylcyclohexa-1,3-diene radical is not available, analysis of related, well-documented systems provides a clear framework for how such a species would be characterized. The radical cation of a substituted cyclohexa-1,3-diene, generated via a suitable oxidation method, would produce a characteristic EPR spectrum. The hyperfine coupling constants (a-values) would indicate the degree of interaction between the unpaired electron and magnetic nuclei (typically ¹H), and the g-value would be characteristic of a carbon-centered radical.

Recent studies have utilized a hybrid palladium-catalyzed approach for the 1,4-carboamination of cyclic 1,3-dienes. chemrxiv.org The proposed mechanism involves the generation of a carbon radical which adds to the diene, forming an allylic carbon radical intermediate. chemrxiv.org This intermediate is then trapped by a Pd(I) species. chemrxiv.org EPR spectroscopy would be the definitive method to directly observe and study such a transient allylic radical, providing crucial evidence to support the proposed radical-polar crossover mechanism.

Table 1: Representative EPR Data for a Hypothetical Substituted Cyclohexa-1,3-diene Radical Cation

This table illustrates the type of data obtained from an EPR experiment on a radical cation analogous to that which would be formed from this compound. The hyperfine coupling constants (aH) are assigned to specific protons of the cyclohexadiene ring.

ParameterValueDescription
g-factor~2.0026Typical for a carbon-centered organic radical
aH (H1, H4)~1.25 mTHyperfine coupling to protons at the sp² carbons bearing the unpaired electron spin density
aH (H2, H3)~0.35 mTSmaller coupling to protons on adjacent sp² carbons
aH (H5, H6)~0.10 mTNegligible or very small coupling to protons on the sp³ carbons

Note: The values presented are illustrative and based on data for similar cyclic diene radical cations. Actual values for the this compound radical would depend on the precise geometry and electronic influence of the alkyl substituents.

Structural Elucidation Techniques for Cyclohexa-1,3-diene Adducts and Derivatives (e.g., X-ray Crystallography)

Substituted cyclohexa-1,3-dienes are classic substrates in pericyclic reactions, most notably the Diels-Alder reaction, which forms highly functionalized six-membered rings. nih.govupenn.edu While NMR spectroscopy is routinely used to determine the constitution of the resulting adducts, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including the precise stereochemistry and conformation in the solid state. rsc.orgnih.gov

The reaction of a substituted cyclohexa-1,3-diene like this compound with a dienophile would lead to a bicyclic adduct. X-ray crystallography can definitively establish the endo or exo selectivity of the cycloaddition, the relative stereochemistry of all chiral centers, and detailed conformational information such as bond lengths, bond angles, and torsional angles. rsc.orgnih.gov This level of detail is critical for understanding the mechanistic pathways of the reaction and for correlating structure with reactivity. rsc.orgnih.gov

For example, studies on the Diels-Alder adducts of various cyclohexa-1,3-dienes with maleic anhydride (B1165640) or 1,4-benzoquinone (B44022) have utilized X-ray diffraction to confirm their structures. rsc.orgnih.gov The crystallographic data from these adducts reveals subtle distortions and bond elongations that can even provide insight into the early stages of the retro-Diels-Alder reaction in the ground state. rsc.orgnih.gov

Table 2: Representative X-ray Crystallographic Data for a Diels-Alder Adduct of a Substituted Cyclohexa-1,3-diene

This table presents typical bond length and angle data for a bicyclo[2.2.2]octene core structure, which would be formed from a Diels-Alder reaction involving a cyclohexa-1,3-diene.

ParameterBond/AngleTypical Value
Bond Lengths
C=C (bridge)~1.34 Å
C-C (newly formed)~1.56 Å
C-C (bridgehead)~1.55 Å
Bond Angles
C-C=C (in bridge)~123°
C-C-C (in six-membered ring)~110-112°
Torsional Angle
Dihedral angle of the C=C bridge~180° (planar)

Note: These values are representative for a generic Diels-Alder adduct. The specific values for an adduct of this compound would be influenced by the steric and electronic properties of the butyl and ethyl groups.

Emerging Applications and Future Research Trajectories for 1 Butyl 3 Ethylcyclohexa 1,3 Diene

Role of Substituted Cyclohexa-1,3-dienes in Complex Natural Product and Drug Molecule Synthesis

Substituted cyclohexa-1,3-dienes are highly valuable building blocks in synthetic organic chemistry, primarily due to their participation in a range of chemical transformations for constructing complex molecular architectures. mdpi.com Their utility is most prominently showcased in cycloaddition reactions, which allow for the rapid assembly of intricate polycyclic systems that form the core of many natural products and pharmaceutical agents.

The Diels-Alder reaction, a cornerstone of synthetic chemistry, is a key transformation for this class of compounds. mdpi.comresearchgate.net The conjugated diene system of the cyclohexadiene ring readily reacts with a variety of dienophiles to create bicyclic structures with well-defined stereochemistry. nih.govnih.gov This capability is crucial for synthesizing target molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. For instance, the synthesis of acetoxytubipofuran, a cytotoxic marine natural product, strategically utilizes a substituted cyclohexadiene intermediate to construct its core structure. nih.gov

The presence of substituents on the cyclohexadiene ring, such as the butyl and ethyl groups in 1-Butyl-3-ethylcyclohexa-1,3-diene, provides several advantages:

Control of Regioselectivity and Stereoselectivity: The size and electronic nature of the substituents can direct the outcome of cycloaddition reactions, enabling chemists to synthesize a specific isomer of a complex product.

Introduction of Molecular Complexity: The alkyl groups themselves become integral parts of the final molecule's framework, providing lipophilic character that can be important for a drug's interaction with biological membranes.

Functional Group Handles: While the butyl and ethyl groups are simple alkyl chains, the synthetic routes to such dienes allow for the incorporation of a wide variety of functional groups, which can be used for further chemical modifications. acs.org

Given this context, this compound represents a potential starting material for the synthesis of new, complex molecules. Its specific substitution pattern could lead to novel scaffolds for drug discovery programs, particularly in areas where polycyclic structures are prevalent, such as in oncology and anti-inflammatory research. google.com

Table 1: Examples of Reactions Utilizing the Cyclohexa-1,3-diene Scaffold

Reaction TypeDescriptionSignificance in Synthesis
Diels-Alder Cycloaddition A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.A powerful and versatile method for constructing complex cyclic and bicyclic systems, often with high stereocontrol. mdpi.comnih.gov
Metal-Complexation The diene system can act as a ligand for transition metals (e.g., iron, ruthenium), forming organometallic complexes. wikipedia.orgThis can activate the ring for subsequent reactions or be used to control stereochemistry. wikipedia.org
Dearomatization Reactions The conversion of aromatic compounds into non-aromatic cyclic systems, such as cyclohexadienes.Provides access to highly functionalized and stereochemically rich three-dimensional molecules from flat aromatic precursors. nih.gov
Transfer Hydrofunctionalization Substituted cyclohexadienes can serve as donors of hydrogen or other functional groups to unsaturated compounds. researchgate.netOffers a safe and practical method for performing hydrofunctionalization without using hazardous reagents like hydrogen gas. researchgate.net

Potential in Materials Chemistry and Polymer Science (e.g., Precursors for Thin Film Deposition, Functionalized Polymers)

The reactivity of the diene functional group extends beyond small molecule synthesis into the realm of materials science. The conjugated double bonds in this compound make it a candidate monomer for polymerization reactions.

Functionalized Polymers: 1,3-dienes are foundational monomers for many synthetic rubbers and elastomers. essentialchemicalindustry.org For example, butadiene is a key component in styrene-butadiene rubber (SBR) and nitrile butadiene rubber (NBR). essentialchemicalindustry.org The polymerization of this compound could lead to novel polymers with unique properties. The butyl and ethyl groups would be expected to influence the polymer's characteristics, such as:

Glass Transition Temperature (Tg): The bulky alkyl groups could increase the rigidity of the polymer backbone, potentially leading to a higher Tg compared to polymers made from unsubstituted dienes.

Solubility and Processability: The lipophilic side chains would likely enhance the polymer's solubility in organic solvents, facilitating its processing into various forms.

Mechanical Properties: The side chains would affect how the polymer chains pack together, influencing properties like elasticity, tensile strength, and durability.

Research on the polymerization of renewable cyclohexadienes derived from plant oils has already demonstrated the potential to create new polymers, including polyesters with high glass transition temperatures. researchgate.net This suggests a viable path for exploring the material properties of polymers derived from this compound.

Precursors for Thin Film Deposition: While not specifically documented for this compound, volatile organic compounds with defined thermal decomposition pathways are often used as precursors in Chemical Vapor Deposition (CVD) and related techniques for creating thin films. Given its boiling point of 225 °C, this compound possesses a degree of volatility. stenutz.eu Its decomposition could potentially lead to the formation of carbon-based films. The structure of the resulting film would depend heavily on the deposition conditions (temperature, pressure, substrate), but this represents a plausible, albeit speculative, avenue for future materials research.

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound opens up several opportunities for interdisciplinary research that bridges traditional sub-fields of chemistry.

Catalysis and Green Chemistry: Developing efficient, selective, and sustainable catalytic methods for synthesizing this compound and other substituted dienes is a key challenge. This involves research in organometallic catalysis, organocatalysis, and biocatalysis to create these building blocks from renewable feedstocks or through more atom-economical routes. mdpi.comorganic-chemistry.org Furthermore, using substituted cyclohexadienes as "safe" surrogates for hazardous reagents in transfer reactions is a growing area of green chemistry. researchgate.net

Medicinal Chemistry and Chemical Biology: The synthesis of novel libraries of compounds based on the this compound scaffold could be a fruitful endeavor. These compounds could be screened for biological activity, and their interactions with biological targets could be studied. This requires collaboration between synthetic organic chemists, medicinal chemists, and chemical biologists to design, synthesize, and evaluate new potential therapeutic agents.

Polymer Chemistry and Materials Engineering: A synergistic effort between polymer chemists and materials engineers would be essential to fully explore the potential of this compound as a monomer. This would involve not only synthesizing and characterizing the resulting polymers but also engineering them into materials with specific, desirable properties for applications ranging from advanced elastomers to specialized coatings. The synthesis of renewable 1,3-cyclohexadiene (B119728) from plant oils for polymerization highlights the potential of this interdisciplinary approach. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-butyl-3-ethylcyclohexa-1,3-diene in laboratory settings?

  • Methodology : Transition metal-mediated coupling reactions are effective for constructing substituted cyclohexa-1,3-dienes. For example, cyclohexa-1,3-diene derivatives can be synthesized via intermolecular Diels-Alder reactions or functionalized using arylamines in multi-step protocols . Key steps include:

  • Optimizing diene/dienophile ratios to enhance regioselectivity.
  • Employing catalysts like Lewis acids (e.g., AlCl₃) to stabilize transition states.
  • Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate).

Q. How can physical properties (e.g., boiling point, solubility) of this compound be experimentally determined?

  • Methodology :

  • Boiling Point : Use fractional distillation under reduced pressure to minimize decomposition.
  • Solubility : Conduct miscibility tests in solvents like ethanol, DCM, and hexane at 25°C.
  • Density : Measure via pycnometry or calculate using molecular weight and molar volume data .
    • Example: Cyclohexa-1,3-diene has a boiling point of 80°C and a density of 0.841 g/cm³ at 25°C .

Q. What spectroscopic techniques differentiate structural isomers of cyclohexa-1,3-diene derivatives?

  • UV-Vis Spectroscopy : Compare λmax values; conjugated dienes (e.g., cyclohexa-1,3-diene) exhibit higher absorption than isolated dienes .
  • NMR : Analyze coupling constants (J-values) in <sup>1</sup>H NMR:

  • 1,3-dienes show vicinal coupling (~3–4 Hz) between adjacent protons.
  • <sup>13</sup>C NMR distinguishes substituent positions via chemical shift differences.

Advanced Research Questions

Q. How can computational methods analyze transition state geometry and asynchronicity in Diels-Alder reactions involving cyclohexa-1,3-diene derivatives?

  • Methodology :

  • Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize transition state (TS) structures .
  • Calculate delocalization indices (Dl) and global electron density transfer (GEDT) to quantify asynchronicity.
  • Visualize electron localization function (ELF) attractors to map bond formation pathways .
    • Example: The TS for 1-methylcyclohexa-1,3-diene and propene has Dl = 0.38 and GEDT = 0.01e, indicating moderate asynchronicity .

Q. What role does variable temperature circular dichroism (VT-CD) play in conformational analysis of substituted cyclohexa-1,3-dienes?

  • Methodology :

  • Record CD spectra at temperatures ranging from -50°C to 50°C to observe conformational equilibria.
  • Apply the van’t Hoff equation to calculate ΔG° from ellipticity changes.
    • Example: For 5-t-butylcyclohexa-1,3-diene, VT-CD revealed a conformational energy difference of 1.7 kJ/mol, favoring the equatorial conformation .

Q. How are multi-step syntheses designed to incorporate cyclohexa-1,3-diene derivatives into complex organic frameworks?

  • Methodology :

  • Retrosynthetic Analysis : Deconstruct target molecules into cyclohexa-1,3-diene and functionalized intermediates (e.g., arylamines) .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive sites during coupling.
  • Catalysis : Employ transition metals (e.g., Pd, Ni) for cross-coupling or cycloaddition steps.

Q. What methodologies evaluate the environmental impact of synthesizing this compound?

  • Methodology :

  • Conduct life cycle assessment (LCA) to compare biobased vs. petroleum-based routes.
  • Analyze energy consumption, waste generation, and CO2 emissions using software like SimaPro .
    • Example: A biobased butadiene process reduced greenhouse gas emissions by 30% compared to conventional methods .

Q. How can researchers resolve contradictions in transition state data from computational and experimental studies?

  • Methodology :

  • Compare DFT-derived TS geometries with kinetic isotope effects (KIE) from experimental data.
  • Validate asynchronicity metrics (e.g., GEDT) using electron density topology analysis (e.g., QTAIM) .
    • Example: Discrepancies in TS advancement (TS2 vs. TS3) were resolved by correlating Dl values with experimental reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.